3-Bromo-2-chloro-4-hydrazinylpyridine
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Overview
Description
3-Bromo-2-chloro-4-hydrazinylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-2-chloropyridine, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 3-Bromo-2-chloro-4-hydrazinylpyridine may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-hydrazinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups .
Scientific Research Applications
3-Bromo-2-chloro-4-hydrazinylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes and receptors. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydrazinylpyridine
- 3-Chloro-4-hydrazinylpyridine
- 2-Bromo-4-hydrazinylpyridine
Uniqueness
Compared to similar compounds, 3-Bromo-2-chloro-4-hydrazinylpyridine stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual halogenation provides unique opportunities for further functionalization and application in various fields .
Properties
CAS No. |
917969-30-3 |
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Molecular Formula |
C5H5BrClN3 |
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)hydrazine |
InChI |
InChI=1S/C5H5BrClN3/c6-4-3(10-8)1-2-9-5(4)7/h1-2H,8H2,(H,9,10) |
InChI Key |
SJOBXIJMBRCGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1NN)Br)Cl |
Origin of Product |
United States |
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